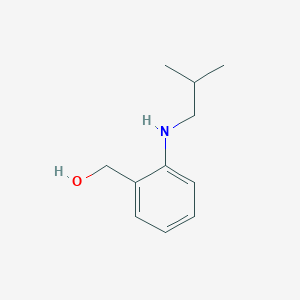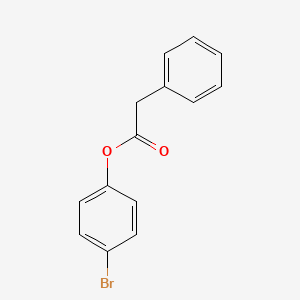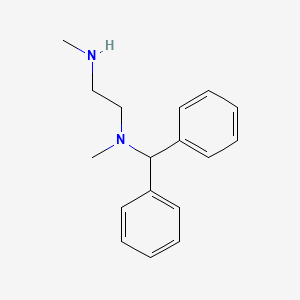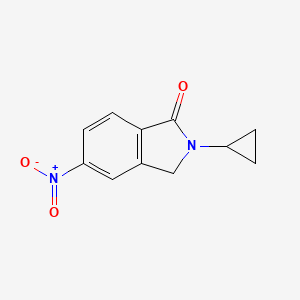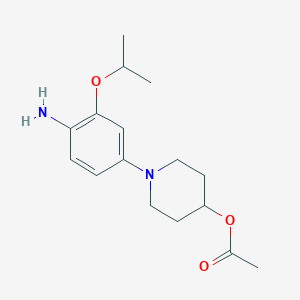
1-(4-AMINO-3-ISOPROPOXYPHENYL)PIPERIDIN-4-YL ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-AMINO-3-ISOPROPOXYPHENYL)PIPERIDIN-4-YL ACETATE is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with an amino group, a propan-2-yloxy group, and an acetate ester. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(4-AMINO-3-ISOPROPOXYPHENYL)PIPERIDIN-4-YL ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the amino group: This step often involves the use of amination reactions, where an amine group is introduced into the piperidine ring.
Attachment of the propan-2-yloxy group: This can be done through an etherification reaction, where the propan-2-yloxy group is attached to the aromatic ring.
Formation of the acetate ester: This final step involves esterification, where the acetate group is introduced to the piperidine ring.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
1-(4-AMINO-3-ISOPROPOXYPHENYL)PIPERIDIN-4-YL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the acetate ester to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the propan-2-yloxy group can be replaced with other substituents.
Hydrolysis: The acetate ester can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acids or bases for hydrolysis.
Scientific Research Applications
1-(4-AMINO-3-ISOPROPOXYPHENYL)PIPERIDIN-4-YL ACETATE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its structure suggests it may have activity against certain diseases or conditions.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-AMINO-3-ISOPROPOXYPHENYL)PIPERIDIN-4-YL ACETATE involves its interaction with specific molecular targets. The amino group and the propan-2-yloxy group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The acetate ester may also contribute to the compound’s overall activity by influencing its solubility and bioavailability.
Comparison with Similar Compounds
1-(4-AMINO-3-ISOPROPOXYPHENYL)PIPERIDIN-4-YL ACETATE can be compared with other piperidine derivatives, such as:
1-[4-Amino-3-(methoxy)phenyl]piperidin-4-yl acetate: This compound has a methoxy group instead of a propan-2-yloxy group, which may result in different chemical and biological properties.
1-[4-Amino-3-(ethoxy)phenyl]piperidin-4-yl acetate: The ethoxy group in this compound can lead to variations in reactivity and activity compared to the propan-2-yloxy derivative.
1-[4-Amino-3-(butoxy)phenyl]piperidin-4-yl acetate: The butoxy group introduces additional steric hindrance, which can affect the compound’s interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H24N2O3 |
|---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
[1-(4-amino-3-propan-2-yloxyphenyl)piperidin-4-yl] acetate |
InChI |
InChI=1S/C16H24N2O3/c1-11(2)20-16-10-13(4-5-15(16)17)18-8-6-14(7-9-18)21-12(3)19/h4-5,10-11,14H,6-9,17H2,1-3H3 |
InChI Key |
YKTNHJXQXRHFAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N2CCC(CC2)OC(=O)C)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

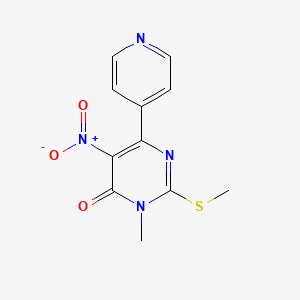

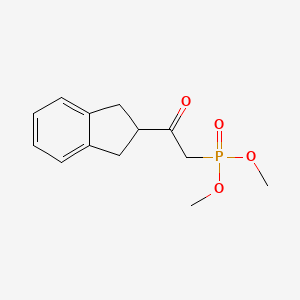
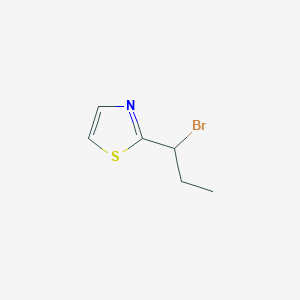
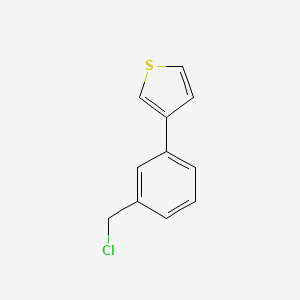
![7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B8751332.png)
![2-Nitro-[1,1'-biphenyl]-4-OL](/img/structure/B8751338.png)
![Tert-butyl 4-hydroxy-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8751348.png)

